molecular formula C10H14N2O3 B1284669 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine CAS No. 42191-48-0

2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine

Cat. No. B1284669
CAS RN: 42191-48-0
M. Wt: 210.23 g/mol
InChI Key: WJFPRBYVVFXVFB-UHFFFAOYSA-N
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Description

The compound is a derivative of phenethylamine, which is a basic structure for many pharmaceuticals and naturally occurring substances . It has two methoxy groups attached to the phenyl ring, which could potentially affect its biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, a compound with a similar structure was synthesized from the reaction of 2-(3,4-dimethoxy phenyl) ethanol and SiPcCl2 . Another method involved the reaction of 3,4-dimethoxy phenethylamine and p-nitrobenzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, UV-Vis, and mass spectra . Density functional theory (DFT) studies have been used for structural optimization .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a compound with a similar structure was synthesized by reacting 2-(3,4-dimethoxy phenyl)ethanol with SiPcCl2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal structure, spectroscopic properties, and quantum chemical properties of a similar compound were analyzed .

Scientific Research Applications

Anticancer Research

Compounds with the 3,4-dimethoxyphenyl group have been studied for their potential as therapeutic agents in cancer treatment. The presence of the N-hydroxy-acetamidine moiety could interact with biological targets relevant to cancer pathways. Such compounds may act as inhibitors of NF-κB, a protein complex that plays a crucial role in regulating the immune response to infection and is linked to cancer cell proliferation and survival .

Antibacterial and Antifungal Applications

Derivatives of tetrahydroquinoline, which share structural similarities with 2-(3,4-dimethoxyphenyl)-N’-hydroxyethanimidamide, exhibit antibacterial and antifungal properties. These compounds can be synthesized through reactions involving dimethoxyphenyl-related molecules and may serve as leads for developing new antimicrobial agents .

Anti-inflammatory and Immunomodulatory Effects

The structural framework of 2-(3,4-dimethoxyphenyl)-N-hydroxy-acetamidine suggests potential use in modulating inflammatory processes. Compounds with similar structures have been identified as modulators of lipopolysaccharide (LPS)-induced inflammatory mediators, which could have implications in treating neuroinflammation and related brain disorders .

Corrosion Inhibition

Research has indicated that compounds with a dimethoxyphenyl component, such as 3,4-dimethoxy phenyl thiosemicarbazone, can serve as effective corrosion inhibitors for metals like copper in acidic solutions. By extension, 2-(3,4-dimethoxyphenyl)-N’-hydroxyethanimidamide could be investigated for its potential in protecting metal surfaces from corrosion, which is valuable in industrial applications .

Material Science

The dimethoxyphenyl group is a common feature in molecules used for the production of new materials. The unique properties of 2-(3,4-dimethoxyphenyl)-N-hydroxy-acetamidine could make it a precursor for more complex molecules with applications in material science, particularly in the development of novel polymers or coatings .

Neurological Disorder Treatment

Given the potential anti-inflammatory properties of compounds with dimethoxyphenyl groups, 2-(3,4-dimethoxyphenyl)-N’-hydroxyethanimidamide may be researched for its efficacy in treating neurological disorders where inflammation is a contributing factor. This includes diseases like Alzheimer’s and Parkinson’s, where neuroinflammation is a significant aspect of pathogenesis .

Future Directions

The future research directions for similar compounds involve further exploration of their potential biological activities and therapeutic applications. For instance, some phenethylamine derivatives have shown potential as anticancer agents .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFPRBYVVFXVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=N/O)/N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962356
Record name (3,4-Dimethoxyphenyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42191-48-0
Record name N-Hydroxy-3,4-dimethoxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42191-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide
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